molecular formula C12H16F3N3O B2563580 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine CAS No. 2195816-24-9

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2563580
CAS No.: 2195816-24-9
M. Wt: 275.275
InChI Key: ONDKMHVRYPINHD-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a piperidine-oxypyrimidine core and a metabolically stable trifluoromethyl group, is frequently explored in the development of novel therapeutic agents. Compounds with similar scaffolds have been identified as potent agonists for G-protein coupled receptors (GPCRs) such as GPR119, a target for metabolic diseases like type 2 diabetes [ citation:1 ]. The piperidine and pyrimidine motifs are privileged structures in pharmacology, often contributing to a molecule's ability to interact with enzymatic targets and cellular receptors. The specific substitution pattern on this compound suggests potential utility in early-stage research for investigating new small-molecule inhibitors or agonists. The trifluoromethyl group is a common bioisostere used to enhance a compound's metabolic stability, membrane permeability, and binding affinity [ citation:1 ]. Furthermore, the 1-methylpiperidin-4-yloxy moiety is a structural feature that has been leveraged in optimization campaigns to fine-tune physicochemical properties, such as attenuating basicity to improve cellular potency and selectivity [ citation:3 ]. This makes it a valuable chemical tool for probing structure-activity relationships (SAR) in hit-to-lead and lead optimization studies, particularly in oncology and metabolic disease research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(1-methylpiperidin-4-yl)oxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-8-16-10(12(13,14)15)7-11(17-8)19-9-3-5-18(2)6-4-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKMHVRYPINHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2CCN(CC2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a formamide derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the 1-Methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrimidine ring with 1-methylpiperidin-4-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidines

Substituent Variations and Electronic Effects

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number Potential Applications
Target Compound 2-Methyl, 4-(1-methylpiperidin-4-yloxy), 6-(trifluoromethyl) Trifluoromethyl, methylpiperidinyloxy 317.30* Not provided CNS therapeutics, radiopharmaceuticals (inferred)
Olanzapine 2-Methyl, 4-(4-methylpiperazinyl), 6-(trifluoromethyl) Trifluoromethyl, methylpiperazinyl 312.41 132539-06-1 Antipsychotic (D2/5-HT2A antagonist)
6-(4-Methoxyphenyl) analog 2-Methyl, 4-(trifluoromethyl), 6-(4-methoxyphenyl) Trifluoromethyl, methoxyphenyl 268.24 1820710-59-5 Not specified (likely agrochemical/pharmaceutical intermediate)
Compound 19a/21 2-(Ethylthio), 4-(3-((4-fluorobenzyl)oxy)phenyl), 6-(trifluoromethyl) Ethylthio, fluorobenzyloxy 438.43 Not provided PET imaging (radiosynthesis optimization)
Compound 33 2-(Ethylsulfinyl), 4-(3-((4-boronobenzyl)oxy)phenyl), 6-(trifluoromethyl) Ethylsulfinyl, boronate ester 524.33 Not provided Radiopharmaceutical precursor (boron for 18F labeling)
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine 4-Chloro, 6-methyl, 2-(methylsulfonylpiperidinyl) Methylsulfonyl, chloro 289.78 1316226-00-2 Pharmaceutical intermediate (kinase inhibitor candidate)

*Calculated based on molecular formula.

Key Observations:

Substituent Influence on Bioactivity: The target compound’s 1-methylpiperidin-4-yloxy group provides moderate steric bulk and basicity compared to olanzapine’s piperazinyl group, which has higher polarity and hydrogen-bonding capacity . This may reduce blood-brain barrier penetration but improve metabolic stability. Sulfur-containing analogs (e.g., ethylthio in 19a/21, ethylsulfinyl in 33) exhibit enhanced electron-withdrawing effects and redox activity, making them suitable for electrochemical detection or radiopharmaceutical applications .

Trifluoromethyl Positioning :

  • All compounds retain the 6-(trifluoromethyl) group, critical for hydrophobic interactions and resistance to oxidative metabolism. However, substituents at position 4 (e.g., piperidinyloxy vs. methoxyphenyl) dictate target selectivity. For instance, olanzapine’s piperazinyl group targets dopamine/serotonin receptors , while fluorobenzyloxy in 19a/21 may enhance affinity for CNS receptors .

Applications :

  • PET Imaging : Compounds like 19a/21 and 33 are optimized for radiosynthesis, with boronate esters enabling 18F-labeling for in vivo imaging .
  • Pharmaceutical Intermediates : The 4-chloro analog and methoxyphenyl derivatives serve as building blocks for kinase inhibitors or agrochemicals.

Research Findings and Implications

  • Metabolic Stability : The target compound’s piperidinyloxy group likely reduces first-pass metabolism compared to olanzapine’s piperazinyl group, which is prone to N-demethylation .
  • Synthetic Accessibility : Ethylthio/sulfinyl analogs (19a/21, 33) require multi-step synthesis involving thiolation and oxidation, whereas the target compound can be synthesized via nucleophilic substitution of a chloropyrimidine precursor .
  • Toxicity Considerations : Methylsulfonyl groups (as in ) may increase hepatotoxicity risk compared to the target compound’s neutral ether linkage.

Biological Activity

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with notable substituents:

  • Trifluoromethyl group at position 6, enhancing lipophilicity and biological activity.
  • Methyl group at position 2, which may influence the compound's interaction with biological targets.
  • 1-Methylpiperidin-4-yloxy group at position 4, contributing to its pharmacological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound modulates enzyme activities or receptor functions through binding at active or allosteric sites, thereby influencing signaling pathways associated with various physiological responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cells. The mechanism involves cell cycle arrest and the induction of late-stage apoptosis.

Table 1: Anticancer Activity of this compound

Cell LineApoptosis Induction (%)Cell Cycle Arrest Phase
A54942% late apoptosisG0/G1
MiaPaCa-223% late apoptosisS phase
HCT-11615% late apoptosisG0/G1

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It shows promise as a potential treatment for central nervous system disorders due to its ability to cross the blood-brain barrier. The piperidine moiety may enhance its interaction with neurotransmitter receptors.

Case Studies

  • Study on Apoptotic Mechanisms : A study conducted on the efficacy of the compound in inducing apoptosis revealed that it significantly increased the percentage of cells in late apoptosis compared to controls, suggesting its potential as an anticancer agent.
    • Findings : The compound activated caspase pathways leading to programmed cell death in treated cell lines.
  • Neuroprotective Effects : Research exploring the neuroprotective properties indicated that the compound could mitigate neuronal damage in vitro, offering insights into its potential application in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A representative route includes:

Pyrimidine Core Formation : Condensation of trifluoromethyl-substituted pyrimidine precursors with methyl groups under acidic conditions (e.g., H2SO4 catalysis).

Piperidinyloxy Substitution : Reaction of 4-chloro-6-(trifluoromethyl)pyrimidine derivatives with 1-methylpiperidin-4-ol in polar aprotic solvents (e.g., DMF) using K2CO3 as a base at 80–100°C for 8–12 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Q. Key Intermediates :

  • 4-Chloro-6-(trifluoromethyl)pyrimidine
  • 1-Methylpiperidin-4-ol

Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios impact yield (typically 40–60% after optimization) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized for purity assessment?

Methodological Answer: Structural Characterization :

  • NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions and trifluoromethyl group integration. For example, 19F NMR shows a singlet near δ -60 ppm for CF3 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]+ at m/z 322.1432) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time consistency.
  • Melting Point : Sharp range (e.g., 145–147°C) indicates crystalline purity.

Q. What strategies are effective for optimizing reaction conditions to enhance yield and minimize byproducts?

Methodological Answer: Optimization Approaches :

  • Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side reactions (e.g., dehalogenation).
  • Solvent Effects : Test DMSO vs. DMF for improved solubility of intermediates .
  • DoE (Design of Experiments) : Vary temperature (60–100°C), base (K2CO3 vs. Cs2CO3), and reaction time to identify robust conditions.

Q. Case Study :

  • Increasing K2CO3 from 1.2 to 2.0 equivalents in the piperidinyloxy substitution step improved yield from 42% to 58% by reducing unreacted chloro-pyrimidine .

Q. Byproduct Mitigation :

  • TLC Monitoring : Early detection of intermediates (Rf = 0.3 in ethyl acetate/hexane 1:1).
  • Quenching Protocols : Addition of ice-cwater to halt reactions and precipitate impurities.

Q. How can researchers evaluate the bioactivity of this compound in vivo, and what models are appropriate?

Methodological Answer: In Vivo Bioactivity Protocols :

Animal Models : Use Sprague–Dawley rats or CD-1 mice for pharmacokinetic (PK) and efficacy studies.

Dosing : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) with vehicle controls (e.g., 5% DMSO in saline).

Analgesic Activity : Assess via thermal plate test (55°C), measuring latency to paw-licking .

Q. Data Analysis :

  • GraphPad Prism : Fit dose-response curves (IC50/EC50) and perform ANOVA for significance (p < 0.05).
  • Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Q. Challenges :

  • Lipophilicity : LogP ~2.5 (predicted) may require formulation tweaks (e.g., PEG-based carriers) for bioavailability.

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